molecular formula C11H10N4 B2644415 N-methyl-5H-pyrimido[5,4-b]indol-4-amine CAS No. 338419-65-1

N-methyl-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B2644415
CAS No.: 338419-65-1
M. Wt: 198.229
InChI Key: DPWNRCVYXLECJM-UHFFFAOYSA-N
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Description

Contextualization of the Pyrimidoindole Ring System within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. These structures are of immense interest due to their prevalence in nature and their utility in pharmaceutical and materials science. Within this domain, fused heterocyclic systems, which consist of two or more joined rings, represent a class of molecules with significant structural complexity and diverse functionality.

The pyrimido[5,4-b]indole ring system is a prominent example of a fused heterocyclic scaffold. ontosight.ai It is a tricyclic structure formed by the fusion of a pyrimidine (B1678525) ring and an indole (B1671886) ring. ontosight.aimssm.edu This combination of an electron-deficient pyrimidine ring and an electron-rich indole nucleus creates a unique electronic profile that underpins the diverse chemical and biological properties of its derivatives. The specific arrangement and substitution patterns on this core scaffold allow for a wide range of interactions with biological targets. ontosight.ai

Historical Perspective on the Discovery and Initial Exploration of Pyrimido[5,4-b]indoles

The exploration of the pyrimido[5,4-b]indole scaffold is rooted in the broader development of synthetic methodologies for constructing complex heterocyclic systems. Initial synthetic approaches often involved the construction of the pyrimidine ring onto a pre-existing indole core. Early and foundational methods utilized precursors such as ethyl 3-aminoindole-2-carboxylate, which could be condensed with reagents like formamide (B127407) to yield the fused ring system. researchgate.net

Subsequent chemical research expanded the synthetic toolkit, enabling greater diversity in the substitution patterns on the scaffold. Methodologies were developed for modifications at various positions of the ring system. For instance, reactions involving phosphorus oxychloride and phosphorus pentasulfide on a 5H-pyrimido[5,4-b]indol-4-one precursor could be used to introduce chloro and thione functionalities, respectively, which serve as handles for further derivatization. researchgate.net These early synthetic explorations were crucial in generating libraries of related compounds, which paved the way for the systematic investigation of their biological activities.

Overview of the Broad Spectrum of Biological Activities Associated with Pyrimidoindole Derivatives, Emphasizing Mechanistic Research Pathways

Derivatives of the pyrimido[5,4-b]indole scaffold have been the subject of extensive research, revealing a wide spectrum of biological activities. ontosight.aiontosight.ai These compounds have been investigated for potential applications as anticancer, antimicrobial, antiviral, and neurological agents. ontosight.aiontosight.aiontosight.ai The mechanistic pathways underlying these activities are a key focus of contemporary research.

A particularly well-documented activity of pyrimido[5,4-b]indole derivatives is their role as modulators of the innate immune system. Specific derivatives have been identified as potent and selective ligands for Toll-Like Receptor 4 (TLR4). acs.orgsemanticscholar.orgnih.gov The binding of these small molecules to the TLR4/MD-2 complex can activate downstream signaling pathways, leading to the production of cytokines and other inflammatory mediators. nih.govnih.gov Mechanistic studies have shown that synthetic modifications at different positions on the pyrimido[5,4-b]indole scaffold can differentially affect the activation of NF-κB and type I interferon-associated pathways. acs.orgnih.gov This allows for the fine-tuning of the immune response, for example, by skewing it towards a type I interferon response, which is desirable for vaccine adjuvants. semanticscholar.org

Beyond immunology, pyrimidoindole derivatives have been explored as kinase inhibitors. nih.gov Certain compounds based on the related pyrimido[4,5-b]indole scaffold have shown dual inhibitory activity against RET and TRK kinases, which are implicated in various cancers. nih.gov This highlights the potential of the scaffold to be adapted to target specific enzymatic pathways involved in disease. Furthermore, other derivatives have been shown to stimulate the ex vivo expansion of human hematopoietic stem cells, an activity with significant implications for regenerative medicine and transplantation. nih.gov

Rationale for Focused Academic Inquiry into N-methyl-5H-pyrimido[5,4-b]indol-4-amine

The rationale for a focused investigation into this compound stems directly from structure-activity relationship (SAR) studies conducted on the broader class of pyrimido[5,4-b]indole derivatives. These studies have systematically explored how small structural modifications to the core scaffold impact biological activity.

Research into TLR4-activating pyrimido[5,4-b]indoles revealed that substitution at the N-5 position is a critical determinant of both potency and cytotoxicity. semanticscholar.orgnih.gov Specifically, one study demonstrated that the introduction of a simple methyl group at the N-5 position of a lead compound not only maintained its immunostimulatory activity but also significantly decreased its toxicity. semanticscholar.org This finding is crucial, as it suggests that N-5 methylation can improve the therapeutic window of these compounds. Another study identified potent N3-alkyl substituted pyrimidoindoles that could enhance antibody responses in vivo when used as a co-adjuvant. nih.govresearchgate.net

Data Tables

Table 1: Chemical Compound Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 338419-65-1 bldpharm.comchemicalbook.comchemicalregister.com
Molecular Formula C11H10N4

| Molecular Weight | 198.23 g/mol |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
5H-pyrimido[5,4-b]indol-4-one
Ethyl 3-aminoindole-2-carboxylate
4-chloro-5H-pyrimido[5,4-b]indole

Properties

IUPAC Name

N-methyl-5H-pyrimido[5,4-b]indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-12-11-10-9(13-6-14-11)7-4-2-3-5-8(7)15-10/h2-6,15H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWNRCVYXLECJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular Mechanisms of Action for N Methyl 5h Pyrimido 5,4 B Indol 4 Amine

Cellular and Biochemical Pathways Influenced by N-methyl-5H-pyrimido[5,4-b]indol-4-amine

Modulation of NFκB Activation and Cytokine Production

As a consequence of TLR4 agonism, this compound and its analogues are potent activators of the nuclear factor kappa B (NF-κB) transcription factor, a central regulator of the innate immune response. nih.govsemanticscholar.org High-throughput screening using a human monocytic cell line (THP-1) with an NF-κB reporter assay initially identified the pyrimido[5,4-b]indole chemotype as a strong activator. nih.gov

Activation of the TLR4/MD-2 complex by these compounds initiates signaling pathways that lead to the activation of NF-κB and the subsequent production of various cytokines and chemokines. nih.gov Interestingly, synthetic modifications to the pyrimido[5,4-b]indole scaffold can lead to differential effects on cytokine production. nih.govsemanticscholar.org Specifically, a subset of derivatives was found to induce lower levels of Interleukin-6 (IL-6) while maintaining or enhancing the production of Interferon gamma-induced protein 10 (IP-10). nih.govnih.gov This suggests a potential to preferentially stimulate the type I interferon pathway over other inflammatory pathways. nih.govacs.org

Furthermore, a distinct class of N3-alkyl substituted pyrimido[5,4-b]indoles has been identified that does not intrinsically activate TLR4 or induce NF-κB on its own. Instead, these compounds act to prolong NF-κB signaling when it is initiated by another TLR4 stimulus, such as LPS. escholarship.orgresearchgate.net

Table 1: Effect of Pyrimido[5,4-b]indole Derivatives on Cytokine Production
Compound TypeEffect on NF-κBImpact on IL-6 ProductionImpact on IP-10 ProductionPrimary Mechanism
N3-Aryl Substituted PyrimidoindolesDirect ActivationInduction (variable)Strong InductionDirect TLR4/MD-2 Agonism nih.govnih.gov
N3-Alkyl Substituted PyrimidoindolesProlongs LPS-induced activationEnhances LPS-induced productionEnhances LPS-induced productionCo-adjuvant activity, prolongs signaling escholarship.org

Impact on Cell Proliferation and Differentiation Pathways (pre-clinical models)

Research in pre-clinical models, primarily using immune cells, has shed light on the impact of this compound derivatives on cellular processes. The biological activity of these compounds has been evaluated in primary murine bone marrow-derived dendritic cells (mBMDC) and human peripheral blood mononuclear cells (hPBMC). nih.gov

The activation of TLR4 on innate immune cells like dendritic cells is a critical signal for their maturation and differentiation. This process is essential for initiating an adaptive immune response. By activating TLR4, pyrimido[5,4-b]indoles can promote this differentiation pathway. nih.gov

Studies have also investigated the cytotoxicity of these compounds. SAR studies revealed that substitution at the N5 position with short alkyl groups, such as a methyl group, can reduce the cytotoxicity of the parent compound while maintaining TLR4 agonist activity. nih.govacs.org For example, methylation at N-5 was shown to decrease toxicity in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay, without abrogating the immune-stimulatory activity. semanticscholar.orgacs.org This modulation of cell viability is a crucial factor in evaluating the therapeutic potential of these compounds.

Investigation of Immunomodulatory Responses

The ability of the pyrimido[5,4-b]indole class to activate TLR4 and modulate downstream pathways positions them as significant immunomodulators. acs.org Their capacity to stimulate innate immune cells with minimal toxicity makes them potential candidates for use as vaccine adjuvants or standalone immune-modulating therapeutics. nih.gov

Adjuvants enhance the immune response to an antigen, and TLR4 agonists are known to be effective in this role. nih.gov The discovery that certain pyrimido[5,4-b]indoles can prolong NF-κB activation induced by other stimuli presents a novel strategy for enhancing and sustaining immune responses. escholarship.org A 42-member combinatorial library of N3-alkyl substituted pyrimidoindoles, which act as co-adjuvants, was shown to enhance antibody responses in vivo. escholarship.orgresearchgate.net This indicates that these compounds can potentiate vaccine efficacy by prolonging the stimulation of antigen-presenting cells. escholarship.orgescholarship.org The unique "non-lipid-like" structure of these small molecules offers potential advantages over traditional macromolecular TLR4 ligands. nih.govacs.org

Structure Activity Relationship Sar Studies and Lead Optimization Principles for N Methyl 5h Pyrimido 5,4 B Indol 4 Amine Analogs

Systematic Modification and Conformational Analysis for Mechanistic Insight

Systematic structural modifications of the N-methyl-5H-pyrimido[5,4-b]indol-4-amine scaffold have provided crucial insights into the molecular determinants of its biological activity. These studies have primarily focused on substitutions at the 5H-position of the indole (B1671886) ring, as well as modifications on both the pyrimidine (B1678525) and the indole rings.

Role of N-methyl Substitution at the 5H-Position

Methylation at the N-5 position of the pyrimido[5,4-b]indole core has been identified as a key modification influencing both the potency and safety profile of these analogs. Research has consistently shown that the introduction of a methyl group at this position can significantly reduce the cytotoxicity of the parent compound. nih.govnih.gov This favorable effect on toxicity is often achieved while maintaining, and in some cases even enhancing, the desired biological activity. nih.gov For instance, in a series of Toll-like receptor 4 (TLR4) agonists, the N-5 methyl derivative was identified as a lead compound due to its reduced cytotoxicity and sustained agonist activity.

However, the impact of N-5 methylation is not universally beneficial and appears to be context-dependent. In some instances, methylation at this position has been reported to diminish the desired biological response. For example, while N-5 methylation of certain pyrimidoindoles reduced their toxicity, it also led to a loss of their ability to sustain a lipopolysaccharide (LPS)-induced NF-κB response. This highlights the nuanced role of the N-5 methyl group, suggesting that while it can mitigate off-target toxicity, it may also influence the specific signaling pathways engaged by the molecule.

Impact of Substituents on the Pyrimidine Ring (e.g., C-2 and C-4)

Modifications to the pyrimidine ring of the this compound scaffold have revealed critical structural requirements for biological activity. The substitution pattern at the C-2 and C-4 positions, in particular, has been shown to be a major determinant of potency.

Initial high-throughput screening and subsequent SAR studies have underscored the necessity of specific functionalities at these positions. For instance, replacement of the C-4 oxo group with an amino group, which would form a triazine ring, resulted in a significant loss of activity. nih.gov This finding suggests that the electronic properties and hydrogen bonding capabilities of the C-4 position are finely tuned for optimal target interaction.

The nature of the substituent at the C-2 position is also of paramount importance. A recurring structural motif in active analogs is a thioether linkage at C-2, connecting to a substituted acetamide (B32628) moiety. nih.gov Swapping this entire acetamide group with the N-3 phenyl group led to a complete loss of activity, emphasizing the specific spatial arrangement and chemical nature of the C-2 substituent required for biological function. nih.gov Within the acetamide side chain, the presence of a hydrophobic group, such as a cyclohexyl moiety, has been identified as being essential for activity. nih.gov

Influence of Substitutions on the Indole Ring (e.g., C-7, C-8, Nitro groups)

The indole ring of the pyrimido[5,4-b]indole scaffold offers another avenue for structural modification to enhance potency and selectivity. SAR studies have particularly focused on the C-7 and C-8 positions, revealing a clear preference for certain types of substituents.

A consistent finding is that the introduction of large, non-hydrogen bonding groups at the C-8 position leads to a significant enhancement of biological activity. Halogens such as bromo and iodo at this position have been shown to be particularly beneficial. In contrast, substituents capable of forming hydrogen bonds, such as amino, cyano, or carboxamido groups, at the C-8 position result in a marked decrease in activity. This suggests that a hydrophobic pocket may be present in the target's binding site that favorably interacts with non-polar substituents at this position.

The effect of introducing a nitro group onto the indole ring has also been investigated. In the context of kinase inhibition, the addition of a nitro group at the 8-position of the 5H-pyrimido[5,4-b]indol-4-amine scaffold was found to significantly decrease the inhibitory activity against a panel of kinases. This indicates that the electronic and steric properties of a nitro group at this position are detrimental to binding to these particular targets.

Understanding Selectivity Mechanisms and Off-Target Pathway Differentiation

The pyrimido[5,4-b]indole scaffold has been shown to give rise to compounds with high selectivity for different biological targets, including TLR4 and α1-adrenoceptors. nih.gov This selectivity is a crucial aspect of drug design, as it minimizes the potential for off-target effects and associated toxicities.

The mechanism of selectivity for TLR4 agonists from this chemical class is thought to involve specific interactions with the myeloid differentiation protein-2 (MD-2), a co-receptor of TLR4. nih.gov Computational studies support the hypothesis that these active compounds bind primarily to MD-2 within the TLR4/MD-2 complex. nih.gov This targeted interaction explains their selective activation of the TLR4 signaling pathway.

Furthermore, synthetic modifications can be used to differentiate between downstream signaling pathways. For example, certain substitutions on the pyrimido[5,4-b]indole scaffold have been shown to lead to a differential production of NF-κB and type I interferon-associated cytokines. nih.gov Specifically, a subset of compounds bearing phenyl and substituted phenyl carboxamides induced lower levels of the pro-inflammatory cytokine IL-6 while maintaining higher production of the antiviral chemokine IP-10, indicating a bias towards the type I interferon pathway. nih.govnih.gov This ability to fine-tune the signaling outcome through chemical modification is a key principle in the development of immunomodulatory agents with specific therapeutic profiles.

Spatial and Electronic Requirements for Target Binding

The collective SAR data for this compound analogs points to a well-defined set of spatial and electronic requirements for effective target binding. A key feature is the necessity of a hydrophobic moiety in the region of the side chain attached to the C-2 position of the pyrimidine ring. nih.gov This hydrophobic group, often a cycloalkyl or aryl ring, is believed to occupy a hydrophobic pocket within the target's binding site, contributing significantly to the binding affinity.

In addition to this hydrophobic requirement, the carboxamide function within the C-2 side chain has been identified as essential for activity. nih.gov This suggests that hydrogen bonding interactions involving the amide group are critical for anchoring the ligand in the correct orientation within the binding site.

At the N-3 position of the pyrimidine ring, a hydrophobic group, preferably a phenyl group, is also required for optimal activity. nih.gov Substitutions on this phenyl ring, other than with fluorine atoms, have been shown to result in a loss of activity, indicating that both the size and electronic nature of this substituent are important.

Computational modeling and molecular docking studies have been instrumental in elucidating these spatial and electronic requirements. For TLR4 agonists, these studies have indicated that the pyrimido[5,4-b]indole scaffold fits into the MD-2 pocket, with specific interactions between the ligand's functional groups and amino acid residues of the protein. nih.gov For instance, the improved potency of C-8 aryl derivatives is attributed to additional binding interactions at the TLR4/MD-2 interface.

Design Principles for Enhancing Biological Potency in Pyrimidoindole Scaffolds

Based on the extensive SAR studies, several key design principles have emerged for enhancing the biological potency of compounds based on the pyrimidoindole scaffold. These principles provide a roadmap for the rational design of new and improved analogs.

A primary consideration is the maintenance of a hydrophobic substituent on the C-2 side chain. The size and nature of this hydrophobic group can be optimized to maximize interactions with the target's binding pocket. The inclusion of a carboxamide linker in this side chain is also a critical design element, likely due to its hydrogen bonding capabilities.

The N-3 position of the pyrimidine ring should ideally be substituted with a phenyl group to maintain high potency. Further modifications to this phenyl ring should be approached with caution, as most substitutions have been found to be detrimental to activity.

For the indole portion of the scaffold, the C-8 position is a key site for modification to enhance potency. The introduction of large, non-polar groups, such as halogens or aryl moieties, at this position has consistently led to improved activity. Conversely, hydrogen-bonding groups at C-8 should be avoided.

Finally, methylation at the N-5 position of the indole ring serves as a valuable tool for reducing cytotoxicity. While its effect on potency can be variable, it represents a crucial modification for improving the therapeutic index of these compounds. By adhering to these design principles, researchers can continue to develop novel pyrimidoindole-based compounds with enhanced biological potency and selectivity for a range of therapeutic targets.

Computational and Theoretical Chemistry Applications for N Methyl 5h Pyrimido 5,4 B Indol 4 Amine

Molecular Docking Simulations to Elucidate Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of ligands to proteins and to estimate the binding affinity.

Computational studies have suggested that active pyrimido[5,4-b]indole compounds, a class to which N-methyl-5H-pyrimido[5,4-b]indol-4-amine belongs, likely bind to the MD-2 protein within the Toll-like receptor 4 (TLR4)/MD-2 complex. nih.govacs.org This interaction is crucial for the immunomodulatory activity of these compounds. Docking simulations have been employed to understand the binding mechanism of ligands within the TLR4/MD-2 complex. For instance, in a study of a dihydropyrimidinone derivative, docking analysis revealed that the compound binds within a pocket of the TLR4/MD-2 complex, forming key hydrogen bonds with residues Asp209 of TLR4 and Asp99 of MD-2. frontiersin.org These interactions are considered essential for the observed TLR4 inhibition. frontiersin.org

The improved potency of certain C8-aryl derivatives of pyrimido[5,4-b]indoles is thought to be due to additional binding interactions at the interface of the TLR4/myeloid differentiation protein-2 (MD-2) complex, as suggested by computational analysis. nih.gov These in silico findings help to explain the structure-activity relationships observed in experimental studies. nih.govnih.gov

Furthermore, derivatives of the isomeric 9H-pyrimido[4,5-b]indole have been investigated as kinase inhibitors. nih.gov Molecular docking studies on related compounds, such as 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides, have been used to elucidate their binding modes within the active site of Janus Kinase 2 (JAK2). researchgate.net These simulations help to identify key interactions that are important for inhibitory activity.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of ligands and the stability of ligand-protein complexes. For instance, 1-microsecond MD simulations were used to support structure-activity relationship studies of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, providing a deeper understanding of their dynamic interactions with the kinase. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

In the context of related indole-containing scaffolds, QSAR studies have been performed on 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides acting as Janus Kinase 2 (JAK2) inhibitors. researchgate.net These models help to identify the key structural features that are important for inhibitory activity and can guide the design of more potent inhibitors.

A preliminary pharmacophore model for α1D-AR antagonists was developed using a subset of new pyrimido[5,4-b]indole compounds. nih.gov This model helps to rationalize the relationships between the structural properties of the compounds and their biological data. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can provide information about properties such as molecular orbital energies, charge distributions, and reaction mechanisms. While specific quantum chemical calculation data for this compound is not detailed in the provided context, these methods are generally applicable to understanding the fundamental electronic properties that govern its interactions and reactivity.

In silico Prediction of Molecular Interactions within Biological Systems

In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. For example, in a study of indole (B1671886) derivatives, drug-likeness and ADMET profiles were predicted computationally. mdpi.com These predictions help to assess the potential of a compound to be developed into a drug.

Computational approaches, including molecular docking, are also used to predict the mechanism of action of new compounds. For instance, docking studies suggested that the antibacterial activity of certain indole derivatives may be due to the inhibition of E. coli MurB. mdpi.com Similarly, the antifungal activity was proposed to be related to the inhibition of 14a–lanosterol demethylase. mdpi.com

The following table provides a summary of the computational and theoretical chemistry applications for this compound and related compounds.

Computational Method Application Target/System Key Findings
Molecular DockingElucidate binding modesTLR4/MD-2 complexActive compounds bind to MD-2; C8-aryl substitutions may enhance binding. nih.govacs.orgnih.gov
Molecular DockingLigand-protein interaction analysisKinase active sites (e.g., JAK2)Identification of key interactions for inhibitory activity. researchgate.net
Molecular DynamicsConformational sampling and stability9H-pyrimido[4,5-b]indole-based GSK-3β inhibitorsSupported structure-activity relationship studies. mdpi.com
QSAR ModelingActivity predictionJAK2 inhibitorsIdentified structural features important for inhibitory activity. researchgate.net
Pharmacophore ModelingRationalize structure-activity relationshipsα1D-AR antagonistsDeveloped a preliminary model for antagonist design. nih.gov
In silico PredictionADMET propertiesIndole derivativesPredicted drug-likeness and bioavailability. mdpi.com
In silico PredictionMechanism of actionIndole derivativesPredicted inhibition of bacterial and fungal enzymes. mdpi.com

Future Research Directions and Unexplored Avenues for Pyrimido 5,4 B Indoles

Development of Novel Synthetic Methodologies for Enhanced Diversity

The current synthesis of N-methyl-5H-pyrimido[5,4-b]indol-4-amine and its analogs often relies on traditional multi-step procedures. While effective, these methods can be time-consuming and may limit the accessible chemical space for generating diverse libraries of compounds for high-throughput screening. Future synthetic efforts should focus on the development of more efficient and versatile strategies.

One promising avenue is the use of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of atom economy and operational simplicity. mdpi.com Developing a one-pot, four-component synthesis for the 9H-pyrimido[4,5-b]indole core, for example, could be adapted for the pyrimido[5,4-b]indole scaffold, enabling the rapid generation of a wide array of derivatives with diverse substitutions. mdpi.com

Furthermore, electro-organic synthesis presents a sustainable and powerful alternative to traditional methods that often require harsh reagents. researchgate.net Electrochemical methods can facilitate unique chemical transformations and provide access to novel chemical space. Exploring electrooxidative annulation reactions could lead to the development of highly functionalized pyrimido[5,4-b]indoles under mild conditions. researchgate.net

Another area ripe for exploration is diversity-oriented synthesis (DOS) . DOS strategies aim to create libraries of structurally diverse and complex molecules from a common starting point. Applying DOS principles to the pyrimido[5,4-b]indole scaffold would enable a more systematic exploration of the chemical space around this compound, potentially leading to the discovery of compounds with novel biological activities.

These advanced synthetic approaches will be instrumental in generating a broader range of N-methylated pyrimido[5,4-b]indole derivatives with varied substituents on both the pyrimidine (B1678525) and indole (B1671886) rings. This enhanced diversity is crucial for a more comprehensive exploration of the structure-activity relationships and the identification of compounds with improved therapeutic profiles.

Identification of Additional Undiscovered Molecular Targets

The primary molecular target identified for this compound and related compounds is the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation protein-2 (MD-2). nih.govnih.gov While this interaction is well-established, the possibility of other molecular targets, both within and outside of the immune system, remains an important area of future research.

The potential for off-target effects is a critical consideration for any therapeutic candidate. nih.gov A systematic investigation into the broader pharmacological profile of this compound is warranted. This could involve comprehensive screening against a panel of receptors, enzymes, and ion channels to identify any unforeseen interactions.

Interestingly, some pyrimido[5,4-b]indole derivatives have been shown to interact with other biological targets, such as alpha-1 adrenoceptors . nih.govresearchgate.netnih.gov Although these compounds differ structurally from the TLR4--agonistic series, it highlights the potential for this scaffold to bind to diverse protein targets. Future research could explore whether this compound or its closely related analogs exhibit any activity at these or other receptors.

The exploration of undiscovered molecular targets could reveal novel therapeutic applications for this class of compounds beyond their current focus as immunomodulators. This could be particularly relevant in understanding any unexpected biological activities or in repurposing these compounds for new indications.

Advanced Computational Approaches for Structure-Based Design

Computational methods have already played a significant role in understanding the interaction of pyrimido[5,4-b]indoles with the TLR4/MD-2 complex. nih.govnih.gov Future research can leverage more advanced computational techniques to accelerate the design and optimization of new analogs with improved properties.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between this compound and the TLR4/MD-2 complex. plos.org These simulations can reveal key conformational changes upon binding and help to elucidate the precise mechanism of receptor activation. By understanding the dynamic nature of this interaction, more effective and specific TLR4 agonists can be designed.

Pharmacophore modeling is another powerful tool that can be used to identify the key chemical features required for biological activity. nih.gov By developing a robust pharmacophore model based on a diverse set of active and inactive pyrimido[5,4-b]indole derivatives, researchers can more effectively screen virtual libraries of compounds to identify new potential leads.

Induced-fit docking (IFD) studies can also provide more accurate predictions of binding modes and affinities by accounting for the flexibility of the protein receptor. This can be particularly useful in the design of compounds that target specific conformational states of the TLR4/MD-2 complex.

The integration of these advanced computational approaches into the drug discovery pipeline will enable a more rational and efficient design of this compound analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Exploration of this compound in Emerging Biological Paradigms

The ability of this compound to act as a TLR4 agonist opens up a wide range of potential therapeutic applications in emerging biological paradigms.

In the field of cancer immunotherapy , activating macrophages to adopt an anti-tumor phenotype is a highly desirable therapeutic strategy. nih.gov One pyrimido[5,4-b]indole derivative, referred to as PBI1, has been shown to activate macrophages and enhance their phagocytic efficiency against cancer cells. nih.gov Given that N-methylation at the 5-position is known to reduce cytotoxicity while maintaining immunostimulatory activity, this compound could be a promising candidate for further investigation as a macrophage-activating agent in various cancer models. semanticscholar.org Its potential to be used in combination with other immunotherapies, such as checkpoint inhibitors or anti-CD47 antibodies, is also a compelling area for future research. nih.gov

The role of TLR4 in neuroinflammation is another area of growing interest. researchgate.net While chronic TLR4 activation can be detrimental, transient and controlled activation may have therapeutic benefits in certain neurodegenerative contexts. The indole scaffold, a component of this compound, is recognized as a versatile pharmacophore in the development of agents targeting neurodegenerative disorders. mdpi.com Investigating the effects of this compound in models of neuroinflammatory diseases could reveal novel therapeutic opportunities.

Furthermore, the development of vaccine adjuvants is a critical area of public health. Small molecule TLR4 agonists like this compound could offer advantages over traditional adjuvants in terms of stability, ease of manufacturing, and the ability to tailor the immune response. nih.govnih.gov Exploring its efficacy as an adjuvant in various vaccine formulations, including those for infectious diseases and cancer, is a logical next step.

Addressing Gaps in Current Mechanistic Understanding and SAR Rationalization

Despite the progress made in understanding the biological activity of pyrimido[5,4-b]indoles, several gaps in our mechanistic understanding and structure-activity relationship (SAR) rationalization remain.

A key unanswered question is the precise structural basis for the differential induction of cytokines . It has been observed that certain structural modifications to the pyrimido[5,4-b]indole scaffold can lead to a preferential stimulation of the type I interferon pathway over the production of pro-inflammatory cytokines like IL-6. semanticscholar.orgnih.gov A deeper understanding of how specific substitutions, including N-methylation at the 5-position, influence the downstream signaling pathways of TLR4 would be invaluable for designing biased agonists with more targeted therapeutic effects.

The SAR for the N-5 position, while showing that short alkyl groups can reduce cytotoxicity, is not fully elucidated. semanticscholar.org A more systematic exploration of a wider range of substituents at this position is needed to understand the steric and electronic requirements for optimal activity and safety. For instance, while N5-methylation was shown to be beneficial in some contexts, in other studies with different N3-substituents, it led to a loss of the ability to sustain an LPS-induced NF-κB response. nih.gov

Furthermore, the role of the N-methyl group in influencing the pharmacokinetic properties of the molecule, such as metabolic stability and bioavailability, has not been extensively studied. A thorough investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its further development as a therapeutic agent.

Addressing these gaps will require a combination of medicinal chemistry, molecular pharmacology, and computational modeling. A more complete understanding of the mechanistic nuances and a more refined SAR will ultimately guide the development of the next generation of pyrimido[5,4-b]indole-based therapeutics.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for N-methyl-5H-pyrimido[5,4-b]indol-4-amine derivatives, and how are they optimized?

  • Methodological Answer : Derivatives are synthesized via molecular simplification or scaffold diversification. For example, analogues of the core structure were generated by replacing indole rings with pyrimidine, quinoline, or pyrrole moieties, followed by functional group modifications (e.g., introducing methyl or amino groups) to probe activity . One-pot synthesis methods using 5-aminouracil, dimedone, and formaldehyde in DMF have also been employed to streamline the formation of pyrimidoindole frameworks, reducing multi-step inefficiencies . Optimization includes adjusting reaction conditions (solvent, temperature) and purification via column chromatography or recrystallization.

Q. What analytical techniques are critical for characterizing N-methyl-5H-pyrimido[5,4-b]indol-4-amine derivatives?

  • Methodological Answer : Structural elucidation relies on:

  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings, which influence conformational stability .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies substituent positions and proton environments (e.g., methyl groups at C5).
  • IR : Confirms functional groups (e.g., amine stretches at ~3300 cm⁻¹).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of N-methyl-5H-pyrimido[5,4-b]indol-4-amine analogues with enhanced bioactivity?

  • Methodological Answer : SAR analysis involves systematic substitutions at key positions (e.g., C5, C7) to assess impact on target binding. For example:

  • C5 methyl groups : Improve hydrophobic interactions with cruzain’s active site, enhancing protease inhibition .
  • Aromatic substitutions : Pyridine or benzodioxane rings at C7 modulate steric bulk and electronic effects, affecting selectivity .
  • Dose-response assays (IC₅₀/EC₅₀ measurements) and molecular docking validate hypotheses by correlating structural features with activity .

Q. What experimental approaches are used to evaluate the biological mechanisms of pyrimidoindole derivatives?

  • Methodological Answer :

  • Enzyme inhibition assays : Cruzain inhibition is quantified via fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure residual protease activity .
  • Antitubulin/antiangiogenic assays : Derivatives are tested in cell-based models (e.g., endothelial tube formation) and microtubule polymerization assays to assess dual mechanisms .
  • Antimicrobial screening : Broth microdilution determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Q. How can researchers resolve contradictions in SAR data for pyrimidoindole derivatives?

  • Methodological Answer : Discrepancies may arise from crystallographic conformational differences or assay variability. Strategies include:

  • Crystallographic analysis : Compare hydrogen-bonding patterns (e.g., N–H⋯N distances) across polymorphs to identify bioactive conformers .
  • Orthogonal assays : Validate cruzain inhibition with thermal shift assays or surface plasmon resonance (SPR) to confirm binding affinity .
  • Meta-analysis : Pool data from multiple analogues to distinguish trends from outliers .

Q. How can computational modeling enhance the development of pyrimidoindole-based therapeutics?

  • Methodological Answer :

  • Molecular docking : Predict binding modes using crystal structures (e.g., cruzain’s catalytic triad) to prioritize substituents for synthesis .
  • QSAR models : Corrogate electronic (e.g., Hammett σ) or steric descriptors (e.g., molar refractivity) with bioactivity to guide design .
  • MD simulations : Assess stability of ligand-target complexes over nanoseconds to identify critical interactions .

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